molecular formula C11H8BrCl B12957363 4-Bromo-1-chloro-6-methylnaphthalene

4-Bromo-1-chloro-6-methylnaphthalene

Cat. No.: B12957363
M. Wt: 255.54 g/mol
InChI Key: OPAQIGKWZKLPOB-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine, chlorine, and methyl substituents on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-6-methylnaphthalene typically involves halogenation reactions. One common method is the bromination of 1-chloro-6-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-chloro-6-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-methylnaphthalene
  • 1-Chloro-4-methylnaphthalene
  • 1-Bromo-2-chloronaphthalene

Uniqueness

4-Bromo-1-chloro-6-methylnaphthalene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .

Properties

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

4-bromo-1-chloro-6-methylnaphthalene

InChI

InChI=1S/C11H8BrCl/c1-7-2-3-8-9(6-7)10(12)4-5-11(8)13/h2-6H,1H3

InChI Key

OPAQIGKWZKLPOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)Cl)Br

Origin of Product

United States

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